1,3-Dioxolane, 2-methylene-4-phenyl-
Overview
Description
1,3-Dioxolane, 2-methylene-4-phenyl- is a cyclic ketene acetal compound known for its utility in radical ring-opening polymerization This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methylene group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane, 2-methylene-4-phenyl- can be achieved through the reaction of acetal halides with appropriate reagents. One efficient method involves the use of acetal halides, which are thoroughly characterized by techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-methylene-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or organomagnesium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
1,3-Dioxolane, 2-methylene-4-phenyl- has several scientific research applications:
Polymer Synthesis: It is used as a controlling comonomer in nitroxide-mediated polymerization to produce well-defined, degradable copolymers.
Biomedical Applications: The compound is employed in the synthesis of biodegradable polymers for drug delivery systems.
Material Science: It is utilized in the creation of polymers with tunable thermal degradation properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-methylene-4-phenyl- involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical. This process introduces a degradable ester linkage in the polymer backbone .
Comparison with Similar Compounds
- 2-Methylene-1,3-dioxepane
- 5,6-Benzo-2-methylene-1,3-dioxepane
- 2-Methylene-4-phenyl-1,3-dioxolane
Comparison: 1,3-Dioxolane, 2-methylene-4-phenyl- is unique due to its specific structure, which allows for controlled polymerization and the creation of degradable polymers. Compared to other cyclic ketene acetals, it offers a balance between stability and reactivity, making it suitable for various applications in polymer science and material engineering .
Properties
IUPAC Name |
2-methylidene-4-phenyl-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTWQMHOTBIHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCC(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448726 | |
Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82613-73-8 | |
Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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